molecular formula C19H22N2O B14363945 [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone CAS No. 93593-07-8

[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone

Cat. No.: B14363945
CAS No.: 93593-07-8
M. Wt: 294.4 g/mol
InChI Key: HUPVUUCJOYMIKU-UHFFFAOYSA-N
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Description

[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone: is a compound with the molecular formula C19H22N2O . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone typically involves the reaction of 1-methylpiperidine with 2-aminobenzophenone . The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives , while reduction can produce alcohol derivatives .

Scientific Research Applications

[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    [2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone: is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. .

Properties

93593-07-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[2-[(1-methylpiperidin-4-yl)amino]phenyl]-phenylmethanone

InChI

InChI=1S/C19H22N2O/c1-21-13-11-16(12-14-21)20-18-10-6-5-9-17(18)19(22)15-7-3-2-4-8-15/h2-10,16,20H,11-14H2,1H3

InChI Key

HUPVUUCJOYMIKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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